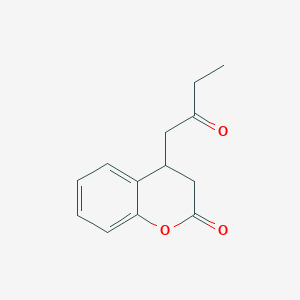![molecular formula C9H11NO5 B14323176 Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate CAS No. 106032-27-3](/img/structure/B14323176.png)
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is a chemical compound known for its versatile applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a pyrrolidinone ring and an ethyl ester group, making it a valuable intermediate in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate typically involves a two-step one-pot process. The first step is the Michael addition of aliphatic secondary amines to carbonyl alkynes, followed by β-bromination or chlorination of the obtained enamines. This method uses toluene as the solvent and chain alkyl propiolates as alkynyl substrates .
Industrial Production Methods: Industrial production of this compound can be achieved through a solvent-controllable protocol, which ensures moderate yields. The process involves the use of terminal carbonyl alkynes and specific reaction conditions to produce the desired product efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. It acts as an acylating agent, reacting with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, thereby modifying their activity and function .
Comparaison Avec Des Composés Similaires
Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate: This compound has similar structural features but differs in its functional groups and reactivity.
2,5-Dioxopyrrolidin-1-yl 2-(prop-2-yn-1-yloxy)acetate: This compound shares the pyrrolidinone ring but has different substituents, leading to distinct chemical properties.
Uniqueness: Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate is unique due to its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. Its ability to undergo multiple types of reactions makes it a valuable compound in both research and industrial applications .
Propriétés
Numéro CAS |
106032-27-3 |
|---|---|
Formule moléculaire |
C9H11NO5 |
Poids moléculaire |
213.19 g/mol |
Nom IUPAC |
ethyl 3-(2,5-dioxopyrrolidin-1-yl)oxyprop-2-enoate |
InChI |
InChI=1S/C9H11NO5/c1-2-14-9(13)5-6-15-10-7(11)3-4-8(10)12/h5-6H,2-4H2,1H3 |
Clé InChI |
SJSGFWFEERGKDF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=CON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(4-Methoxyphenyl)cyclohexyl]acetic acid](/img/structure/B14323115.png)
![2-[({8-[(6-Butoxy-6-oxohexanoyl)oxy]octan-4-yl}oxy)carbonyl]benzoate](/img/structure/B14323128.png)


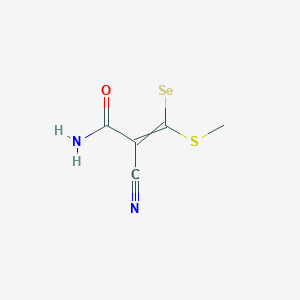
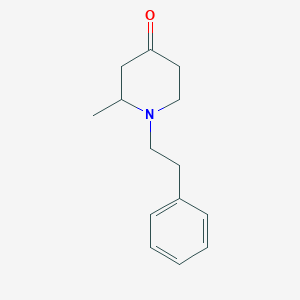
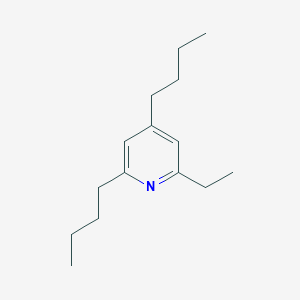
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)

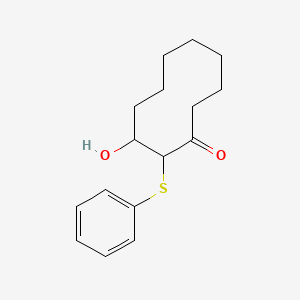
![2,6-Diiodo-4-methyl-1,2,6-triarsabicyclo[2.2.1]heptane](/img/structure/B14323164.png)
